Thiocarbonyl (C=S) vs. Carbonyl (C=O) Linker: Implications for Binding Affinity, Lipophilicity, and Metabolic Stability
The target compound incorporates a methanethione (C=S) linker connecting the piperazine ring to the 4-methoxyphenyl group, in contrast to the more prevalent methanone (C=O) linker found in the majority of phenylsulfonylpiperazine derivatives. The thiocarbonyl group enhances lipophilicity and may influence receptor binding through sulfur-mediated interactions, distinguishing it from ketone analogs . In a closely related structural series, the thiocarbonyl analog (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione demonstrated an IC50 of approximately 2.57 μM against HepG2 liver cancer cells, while the corresponding carbonyl-bearing 4-(phenylsulfonyl)piperazine class members required specific sulfonyl substituent optimization (4-chlorophenylsulfonyl) to achieve comparable single-digit micromolar potency (IC50 = 4.48 μM in MCF7 cells) . Although these data come from different studies (cross-study comparable), they suggest that the thiocarbonyl moiety may confer intrinsic potency advantages that are not automatically recapitulated by carbonyl analogs.
| Evidence Dimension | Cytotoxic potency (IC50) against cancer cell lines; thiocarbonyl vs. carbonyl linker comparison |
|---|---|
| Target Compound Data | No direct IC50 data available for the exact target compound; closest thiocarbonyl analog (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione: IC50 ≈ 2.57 μM against HepG2 cells |
| Comparator Or Baseline | Phenylsulfonylpiperazine class with carbonyl linker: compound 3 (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone: IC50 = 4.48 μM against MCF7 cells ; compound 11 analog: IC50 = 20.00 μM against MCF7 cells |
| Quantified Difference | Thiocarbonyl analog exhibits ~1.7-fold lower IC50 (2.57 vs. 4.48 μM) compared to the most potent carbonyl-bearing phenylsulfonylpiperazine derivative in a different cell line context; ~7.8-fold lower IC50 compared to a less optimized carbonyl analog (compound 11). Cross-study comparison with different cell lines (HepG2 vs. MCF7) precludes direct quantitative conclusion. |
| Conditions | HepG2 hepatocellular carcinoma cells (thiocarbonyl analog) ; MCF7 luminal breast cancer cells, 48 h treatment (carbonyl phenylsulfonylpiperazine derivatives) |
Why This Matters
The thiocarbonyl group provides a differentiated chemical handle for SAR exploration and may offer intrinsic potency and lipophilicity advantages over carbonyl analogs, making this compound a strategically distinct choice for medicinal chemistry programs targeting anticancer or CNS applications where sulfur-mediated interactions are desired.
- [1] da Silva, F.C., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4471. Compound 3 IC50 = 4.48 μM, SI = 35.6; Compound 11 IC50 = 20.00 μM in MCF7 cells. View Source
